molecular formula C10H6ClNOS2 B2461734 (5E)-5-(3-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one CAS No. 23622-20-0

(5E)-5-(3-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Cat. No.: B2461734
CAS No.: 23622-20-0
M. Wt: 255.7 g/mol
InChI Key: RUBMOEKDIMPMHT-UHFFFAOYSA-N
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Description

(5E)-5-(3-Chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a thiazolidinone derivative characterized by a (5E)-configured benzylidene moiety at position 5 and a thiol (-SH) group at position 2. Its molecular formula is C₁₀H₆ClNOS₂ (molar mass: 255.75 g/mol), with a planar thiazole ring system and a conjugated exocyclic C=N bond (E-geometry confirmed by X-ray crystallography in related compounds) .

Properties

CAS No.

23622-20-0

Molecular Formula

C10H6ClNOS2

Molecular Weight

255.7 g/mol

IUPAC Name

5-[(3-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H6ClNOS2/c11-7-3-1-2-6(4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)

InChI Key

RUBMOEKDIMPMHT-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C=C2C(=O)NC(=S)S2

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=C2C(=O)NC(=S)S2

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(3-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one typically involves the condensation of 3-chlorobenzaldehyde with 2-mercapto-1,3-thiazol-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(3-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The chlorobenzylidene group can be reduced to form the corresponding benzyl derivative.

    Substitution: The chlorine atom in the benzylidene group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Benzyl derivatives.

    Substitution: Substituted thiazoles with various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5E)-5-(3-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorobenzylidene group and the mercapto group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The compound’s activity and physicochemical properties are influenced by:

  • Substituent Position on Benzylidene :
    • 3-Chloro (target compound): Enhances electron-withdrawing effects, stabilizing the C=N bond and reducing nucleophilic attack susceptibility .
    • 4-Chloro (CAS 81154-18-9): Similar lipophilicity but altered steric interactions due to para-substitution .
    • 4-Hydroxy-3-methoxy (compound 3g in ): Introduces hydrogen-bonding capacity, improving solubility but reducing metabolic stability .
  • Functional Groups at Position 2: Mercapto (-SH) (target compound): Increases reactivity via thiol-disulfide exchange, enabling covalent binding to cysteine residues in enzymes . Phenylamino (compound 6a in ): Enhances π-π stacking with aromatic protein residues but reduces electrophilicity . Morpholin-1-yl (compound 5c in ): Improves solubility and bioavailability via tertiary amine protonation .

Physicochemical Properties

Property Target Compound 5-(4-Chloro analog) 5-(4-Hydroxy-3-methoxy analog)
Melting Point Not reported 278–280°C 240°C
LogP (Predicted) 3.2 3.5 2.1
Solubility (Water) Low Low Moderate

Biological Activity

(5E)-5-(3-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities. The compound's structure includes a thiazole ring, which is known for various pharmacological properties, including antimicrobial and anticancer activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in different assays, and potential therapeutic applications.

  • Molecular Formula : C10H6ClNOS2
  • SMILES : C1=CC(=CC(=C1)Cl)/C=C/2\C(=O)NC(=S)S2
  • InChIKey : RUBMOEKDIMPMHT-VMPITWQZSA-N

Antimicrobial Properties

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial activity. The compound has been evaluated for its effectiveness against various bacterial strains. For instance, it was tested against Pseudomonas aeruginosa and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of 0.21 μM for certain analogs, suggesting strong antibacterial properties .

Tyrosinase Inhibition

Tyrosinase is an enzyme critical in melanin production and is a target for treating hyperpigmentation disorders. The compound's analogs have shown promising tyrosinase inhibitory activity. In particular, related compounds exhibited IC50 values ranging from 10.0 µM to 300 µM depending on structural modifications . This suggests that the presence of specific substituents can significantly enhance or reduce the inhibitory effect.

CompoundIC50 (µM)Comments
(Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one0.27 ± 0.03Strongest inhibition
(Z)-2-(benzylamino)-5-(3-hydroxy-4-methoxybenzylidene)thiazol-4(5H)-one10.0 ± 0.90Enhanced activity
(Z)-2-(benzylamino)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one>300Weak activity

Cytotoxicity Evaluations

Cytotoxicity assays are crucial for assessing the safety of new compounds. The analogs of this compound were evaluated in B16F10 murine melanoma cells using MTT assays. Results indicated that certain derivatives did not exhibit cytotoxicity at concentrations ≤20 µM after 48 and 72 hours of treatment . However, some analogs displayed significant cytotoxic effects at lower concentrations.

The biological activity of this compound can be attributed to its ability to interact with key biological targets:

  • Enzyme Inhibition : The compound inhibits tyrosinase by binding to its active site, preventing substrate access.
  • Antibacterial Mechanisms : Its interaction with bacterial cell membranes may disrupt cellular integrity and function.

Case Studies

A study focused on the synthesis and evaluation of various thiazole derivatives found that modifications to the benzylidene moiety significantly impacted biological activity. For instance, substituting hydroxyl groups at specific positions enhanced tyrosinase inhibition while maintaining low cytotoxicity .

Q & A

Q. What computational methods predict intermolecular interactions in crystal packing?

  • Methodological Answer :
  • Hirshfeld surface analysis : Map close contacts (e.g., C–H···π interactions) using CrystalExplorer.
  • DFT calculations : Optimize hydrogen-bond geometries (e.g., N–H···S) at the B3LYP/6-31G* level.
  • Molecular dynamics : Simulate lattice stability under thermal stress .

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